4-(2-ethylphenoxy)benzoic acid
Description
Contextualization within Chemical Biology and Medicinal Chemistry Research
4-(2-ethylphenoxy)benzoic acid belongs to the vast family of benzoic acid derivatives, a class of organic compounds that are central to advancements in chemical biology and medicinal chemistry. In chemical biology, researchers utilize such compounds as tools to probe and understand complex biological systems. The specific structural features of this compound, namely the benzoic acid core linked to an ethylphenoxy group, provide a unique scaffold that can be modified to interact with specific biological targets like enzymes and receptors.
In the realm of medicinal chemistry, the focus lies on the design and synthesis of new therapeutic agents. Benzoic acid and its derivatives have historically served as crucial building blocks, or "scaffolds," for the development of a wide array of drugs. nih.gov The exploration of compounds like this compound is driven by the continuous search for novel molecules with improved efficacy and target specificity.
Overview of Benzoic Acid Derivatives in Academic Research
Benzoic acid derivatives are a cornerstone of academic research due to their versatile chemical nature and wide range of biological activities. These compounds are characterized by a benzene (B151609) ring attached to a carboxylic acid group, a feature that allows for a multitude of chemical modifications. This structural versatility has enabled researchers to synthesize extensive libraries of derivatives and investigate their potential applications.
Academic studies have demonstrated that benzoic acid derivatives exhibit a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govontosight.ai For instance, research has shown that certain benzoic acid derivatives can act as prodrugs for treating tuberculosis, where the ester forms can more easily diffuse through cell membranes. researchgate.net Other studies have explored their role in modulating the proteostasis network, which is crucial for cellular health and longevity, suggesting potential as anti-aging agents. mdpi.com Furthermore, they have been investigated as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase, which are targets in the treatment of neurodegenerative diseases such as Alzheimer's. sci-hub.senih.gov
Significance and Core Research Areas of this compound
While research specifically on this compound is more niche compared to the broader class of benzoic acid derivatives, it holds significance as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The primary research area for this compound and its close structural relatives is in the development of novel therapeutic agents.
Notably, derivatives of the isomeric 2-((4-ethylphenoxy)methyl)benzoic acid have been synthesized and investigated for their antimicrobial and anti-inflammatory properties. researchgate.netnih.gov These studies involve creating a series of related compounds, often thiourea (B124793) derivatives, and evaluating their activity against various bacterial and fungal strains, as well as their ability to inhibit inflammatory pathways. researchgate.netnih.govresearchgate.net The synthesis of these derivatives often starts from a benzoic acid precursor, highlighting the role of compounds like this compound as foundational molecules in the drug discovery process. mdpi.comfarmaciajournal.comfarmaciajournal.com Research has also touched upon the use of acetylamino benzoic acid compounds, which can be structurally related, for the treatment of diseases caused by nonsense mutations. google.com
Structure
3D Structure
Properties
CAS No. |
1099687-92-9 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-(2-ethylphenoxy)benzoic acid |
InChI |
InChI=1S/C15H14O3/c1-2-11-5-3-4-6-14(11)18-13-9-7-12(8-10-13)15(16)17/h3-10H,2H2,1H3,(H,16,17) |
InChI Key |
MOSKYHTXFXAQAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 4 2 Ethylphenoxy Benzoic Acid
Established Synthetic Routes to 4-(2-ethylphenoxy)benzoic Acid
The construction of the this compound scaffold can be achieved through several strategic pathways. These routes primarily focus on the formation of the diaryl ether linkage and the installation or modification of the carboxylic acid functionality.
The formation of the diaryl ether bond is commonly accomplished via nucleophilic aromatic substitution, most notably through Ullmann-type condensation reactions. This approach involves the coupling of a phenoxide with an activated aryl halide.
In a typical synthesis, 2-ethylphenol (B104991) is deprotonated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), to form the corresponding 2-ethylphenoxide. This nucleophile then displaces a halide (commonly bromine or chlorine) from a para-substituted benzoic acid derivative, such as 4-chlorobenzoic acid or methyl 4-bromobenzoate. The reaction is generally catalyzed by a copper salt, like copper(I) iodide (CuI), and is conducted in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). prepchem.comnih.gov If an ester is used as the starting material, a subsequent hydrolysis step is required to yield the final carboxylic acid.
Table 1: Typical Reagents for Ullmann Condensation
| Component | Example Reagents | Role |
|---|---|---|
| Phenol (B47542) | 2-ethylphenol | Nucleophile precursor |
| Aryl Halide | 4-chlorobenzoic acid, methyl 4-bromobenzoate | Electrophilic partner |
| Base | K₂CO₃, NaOH | Deprotonation of phenol |
| Catalyst | CuI, Copper powder | Facilitates C-O bond formation |
An alternative strategy involves constructing the diaryl ether backbone first, followed by the formation of the carboxylic acid group. This multi-step pathway offers flexibility in precursor selection.
One such pathway begins with the synthesis of 1-(2-ethylphenoxy)-4-methylbenzene. This intermediate can be prepared via the Ullmann condensation described previously, using 2-ethylphenol and 4-bromotoluene. The subsequent and final step is the oxidation of the methyl group on the 4-position to a carboxylic acid. google.com This oxidation can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or by using air/oxygen in the presence of a cobalt-manganese bromide catalyst system in an acidic solvent like acetic acid. google.com
Another pathway could involve a Friedel-Crafts acylation of 2-ethyldiphenyl ether with acetyl chloride to introduce an acetyl group at the para-position, followed by a haloform reaction or oxidation to yield the desired benzoic acid. google.com
Table 2: Example of a Multi-Step Synthesis Pathway
| Step | Starting Materials | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Ether Formation | 2-ethylphenol, 4-bromotoluene | K₂CO₃, CuI, DMF | 1-(2-ethylphenoxy)-4-methylbenzene |
The efficiency of synthesizing this compound is highly dependent on the optimization of reaction parameters to maximize yield and purity. researchgate.net Key variables that are typically fine-tuned include temperature, reaction time, and the stoichiometry of reagents and catalysts.
For Ullmann-type reactions, temperatures often range from 120°C to 250°C. google.com The choice of base and its quantity are crucial for ensuring complete deprotonation of the phenol without promoting side reactions. In oxidation reactions, the concentration of the oxidizing agent and the catalyst, along with temperature and pressure (if using gaseous oxygen), are critical factors. google.comsjf.ch For instance, studies on similar oxidations have shown that varying the temperature between 70°C and 100°C and the reaction time from 15 to 120 minutes can significantly impact the product yield. sjf.ch The optimal amount of an oxidant like KMnO₄ was found to be between 2.4 and 2.5 equivalents. sjf.ch Purification of the final product often involves recrystallization from a suitable solvent system, such as ethanol-water or acetic acid, to remove unreacted starting materials and byproducts. google.comlibretexts.org
Synthesis of Key Intermediates for Derivatization
To utilize this compound as a scaffold in further synthesis, it is often converted into more reactive intermediates, such as the corresponding acyl chloride or isothiocyanate.
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, rendering the carboxyl group highly susceptible to nucleophilic attack. 4-(2-ethylphenoxy)benzoyl chloride is readily prepared by treating this compound with a chlorinating agent.
Commonly used reagents for this purpose include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). prepchem.comorgsyn.org The reaction with thionyl chloride is often performed with a catalytic amount of N,N-dimethylformamide (DMF) and may be run neat or in an inert solvent like 1,2-dichloroethane, typically under reflux conditions. prepchem.comprepchem.com When using oxalyl chloride, the reaction is usually conducted in a non-polar aprotic solvent such as dichloromethane (B109758) (DCM) at room temperature or cooled to 0°C. orgsyn.org The byproducts of these reactions (SO₂, HCl, CO, CO₂) are gaseous, which simplifies the workup procedure. The resulting acyl chloride is typically a reactive species and is often used immediately in the next synthetic step without extensive purification. prepchem.com
Table 3: Reagents for Acyl Chloride Formation
| Reagent | Typical Solvent | Catalyst | Temperature |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Dichloromethane, 1,2-dichloroethane, or neat | DMF (catalytic) | Reflux |
The benzoyl isothiocyanate moiety is a versatile functional group used in the synthesis of various heterocyclic compounds, particularly those containing thiourea (B124793) linkages. 4-(2-ethylphenoxy)benzoyl isothiocyanate is synthesized from its corresponding benzoyl chloride.
The standard method involves the reaction of 4-(2-ethylphenoxy)benzoyl chloride with a thiocyanate (B1210189) salt. google.com Ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN) are the most common sources of the thiocyanate nucleophile. google.comchemicalbook.com The reaction is typically carried out in a dry, aprotic solvent such as acetone (B3395972) or a mixture of dichloromethane and acetone. google.comchemicalbook.com The reaction proceeds via a nucleophilic acyl substitution, where the thiocyanate ion displaces the chloride from the acyl chloride. The resulting 4-(2-ethylphenoxy)benzoyl isothiocyanate is a reactive intermediate and is generally prepared and used in situ for subsequent reactions with nucleophiles like primary or secondary amines. researchgate.net
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-ethylphenol |
| 4-chlorobenzoic acid |
| Methyl 4-bromobenzoate |
| Potassium carbonate |
| Sodium hydroxide |
| Copper(I) iodide |
| Dimethylformamide (DMF) |
| N-Methyl-2-pyrrolidone (NMP) |
| 1-(2-ethylphenoxy)-4-methylbenzene |
| 4-bromotoluene |
| Potassium permanganate |
| Acetic acid |
| 2-ethyldiphenyl ether |
| Acetyl chloride |
| Thionyl chloride |
| Oxalyl chloride |
| Dichloromethane (DCM) |
| 4-(2-ethylphenoxy)benzoyl chloride |
| 1,2-dichloroethane |
| 4-(2-ethylphenoxy)benzoyl isothiocyanate |
| Ammonium thiocyanate |
| Potassium thiocyanate |
Derivatization Techniques for Analogues of this compound
The structural framework of this compound presents multiple sites for chemical modification, enabling the systematic development of analogues for various applications, including structure-activity relationship (SAR) studies. Derivatization strategies primarily target three key regions of the molecule: the carboxylic acid group, the phenoxy moiety, and the benzoic acid core itself. These modifications allow for the fine-tuning of physicochemical properties such as acidity, lipophilicity, and hydrogen bonding capacity, which in turn can influence biological activity.
Formation of Thioureides and Benzamides
The carboxylic acid group of this compound is a prime target for derivatization, most notably through its conversion into amides and thioureides (specifically, N-acylthioureas or N-carbamothioylbenzamides). These transformations are well-established methods for exploring new chemical space and modulating biological activity.
The synthesis of N-(arylcarbamothioyl)benzamide derivatives from the parent benzoic acid typically follows a multi-step sequence. Although research often details this process using the closely related analogue, 2-((4-ethylphenoxy)methyl)benzoic acid, the chemical principles are directly applicable. The general synthetic pathway is as follows:
Activation of the Carboxylic Acid : The benzoic acid is first converted into a more reactive intermediate, typically an acyl chloride. This is achieved by reacting the acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often in an anhydrous solvent like dichloroethane.
Formation of the Isothiocyanate Intermediate : The resulting acyl chloride is then reacted in situ with a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in a suitable solvent like acetone. This reaction forms a key benzoyl isothiocyanate intermediate.
Reaction with Primary Amines : The final thioureide derivatives are obtained by the addition of various primary aromatic or aliphatic amines to the benzoyl isothiocyanate intermediate. This step introduces a diverse range of substituents, allowing for extensive SAR exploration.
The direct formation of benzamides is a more straightforward process, where the activated acyl chloride is reacted directly with a primary or secondary amine to form the corresponding amide bond.
Table 1: Examples of N-(Arylcarbamothioyl)benzamide Derivatives Synthesized from a Phenoxy-Benzoic Acid Precursor
| Entry | Amine Reactant | Resulting Derivative Moiety |
| 1 | Aniline | N-(phenylcarbamothioyl) |
| 2 | 4-Chloroaniline | N-((4-chlorophenyl)carbamothioyl) |
| 3 | 4-Methoxyaniline | N-((4-methoxyphenyl)carbamothioyl) |
| 4 | 2,4-Dibromoaniline | N-((2,4-dibromophenyl)carbamothioyl) |
| 5 | 2-Nitroaniline | N-((2-nitrophenyl)carbamothioyl) |
Structural Modifications on the Phenoxy Moiety and Ethyl Group
Modifications to the phenoxy ring and the attached ethyl group provide another avenue for generating analogues and probing SAR. These changes can alter the steric and electronic profile of the molecule, affecting how it interacts with biological targets.
Strategies for modifying the phenoxy moiety often involve introducing substituents onto the aromatic ring. This can be accomplished either by starting with a pre-substituted phenol in an Ullmann-like ether synthesis or by direct electrophilic aromatic substitution on the phenoxy ring of the final compound, where feasible. Research on related 2-phenoxybenzamides has shown that replacing a hydrogen atom on the phenoxy ring with a fluorine atom can significantly impact biological activity. Similarly, studies on phenoxybenzamine-related compounds have explored the replacement of simple phenoxy groups with substituted moieties, such as 2-ethoxyphenoxy and 2-isopropoxyphenoxy groups, to evaluate changes in potency and selectivity. mdpi.comnih.gov
Alterations to the ethyl group are less commonly reported in the literature, which tends to focus on the aromatic portions of the scaffold. However, potential modifications could include:
Varying the alkyl chain length (e.g., methyl, propyl, butyl) to investigate the effect of lipophilicity and steric bulk.
Introducing unsaturation (e.g., a vinyl or allyl group).
Incorporating cyclic structures (e.g., a cyclopropyl (B3062369) group).
These modifications would typically be introduced by utilizing the appropriately substituted phenol as a starting material in the initial synthesis of the diaryl ether core.
Table 2: Representative Structural Modifications on the Phenoxy Moiety
| Modification Type | Example Substituent/Group | Potential Impact |
| Halogenation | -F, -Cl, -Br | Alters electronic properties, lipophilicity, and metabolic stability |
| Alkoxylation | -OCH₃, -OCH₂CH₃ | Increases hydrogen bond acceptor capacity, modifies solubility |
| Alkylation | -CH₃, -C(CH₃)₃ | Increases lipophilicity and steric bulk |
| Acylamidation | -NHCOCH₃ | Introduces hydrogen bond donor/acceptor sites |
Alterations of the Benzoic Acid Core for SAR Studies
For SAR studies, replacing the entire benzoic acid core with other functional groups, known as bioisosteres, is a common and effective strategy in medicinal chemistry. nih.govdrughunter.comnih.gov A bioisostere is a chemical substituent that can mimic the physicochemical properties of the original group while potentially improving the molecule's pharmacokinetic or pharmacodynamic profile. The carboxylic acid of the benzoic acid moiety is often a key pharmacophoric element, capable of forming critical ionic or hydrogen bond interactions with biological targets. However, it can also contribute to poor membrane permeability and rapid metabolism. nih.govresearchgate.nethyphadiscovery.com
Replacing the carboxylic acid with a suitable bioisostere can retain the essential interactions while addressing these liabilities. Common acidic bioisosteres for the carboxylic acid group include:
Tetrazoles : The 5-substituted-1H-tetrazole ring is one of the most widely used carboxylic acid bioisosteres. drughunter.comnih.govhyphadiscovery.com Its pKa is comparable to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and mimic its charge-based interactions. Tetrazoles are generally more metabolically stable than carboxylic acids. drughunter.comhyphadiscovery.com
Hydroxamic Acids : This functional group (-CONHOH) is also acidic and is particularly effective at chelating metal ions, which can be important for inhibiting metalloenzymes. nih.gov
Acyl Sulfonamides : Groups like N-acylsulfonamides (-CONHSO₂R) possess an acidic proton and can effectively mimic the hydrogen bonding and acidic nature of a carboxylic acid.
Oxadiazoles and Thiadiazoles : Heterocyclic rings such as 5-oxo-1,2,4-oxadiazoles can act as carboxylic acid surrogates. drughunter.com Other related heterocycles, like 1,3,4-oxadiazoles, are also utilized to replace amide or acid functionalities to enhance metabolic stability and modulate pharmacokinetic properties. unifi.itresearchgate.net
The synthesis of these analogues involves multi-step procedures, often starting from a nitrile or amide derivative of the parent molecule, which is then converted into the desired heterocyclic ring system. nih.gov This strategic replacement of the benzoic acid core allows for the systematic optimization of a lead compound's properties.
Table 3: Common Bioisosteric Replacements for the Carboxylic Acid Group
| Bioisostere | Chemical Structure | Key Features |
| 1H-Tetrazole | C-N₄H | Acidic (pKa ~4.5-5), metabolically stable, mimics charge and H-bonding |
| Hydroxamic Acid | -C(=O)NHOH | Acidic (pKa ~8-9), strong metal chelator |
| 1,3,4-Oxadiazole | C₂N₂O ring | Neutral, metabolically stable, mimics H-bonding pattern of amides/esters |
| N-Acylsulfonamide | -C(=O)NHSO₂R | Acidic, can form strong hydrogen bonds |
Molecular Interactions and Biological Activities of 4 2 Ethylphenoxy Benzoic Acid and Its Derivatives in Research
Mechanistic Investigations of Antimicrobial Activity
Derivatives of 4-(2-ethylphenoxy)benzoic acid have been a focal point of studies aiming to develop new antimicrobial agents. These compounds have demonstrated varied efficacy against a spectrum of bacteria and fungi, prompting deeper investigations into their mechanisms of action.
Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Strains
New acylthiourea derivatives, specifically 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, have shown promising activity against both Gram-positive and Gram-negative bacteria. researchgate.net The antimicrobial efficacy of these compounds is influenced by the type, number, and position of substituents on the phenyl group attached to the thiourea (B124793) nitrogen. researchgate.net For instance, derivatives containing iodine and nitro substituents exhibit enhanced activity against Gram-negative bacterial strains. researchgate.net Conversely, compounds with electron-donating groups like methyl and ethyl show a greater inhibitory effect against Gram-positive strains. researchgate.net
Studies on newly synthesized 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides have confirmed their specific antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 3.9 µg/mL to 250 µg/mL. nih.gov These derivatives were tested against a panel of bacteria including Gram-positive Staphylococcus aureus and Bacillus subtilis, and Gram-negative Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, using both reference and multidrug-resistant clinical strains. nih.gov
| Derivative Class | Gram Type | Microorganism | Observed Activity | MIC Range (µg/mL) |
|---|---|---|---|---|
| 2-((4-ethylphenoxy)methyl)benzoylthioureas | Gram-Positive | Staphylococcus aureus | Active, especially with electron-donating substituents (methyl, ethyl) | N/A |
| 2-((4-ethylphenoxy)methyl)benzoylthioureas | Gram-Positive | Bacillus subtilis | Active | N/A |
| 2-((4-ethylphenoxy)methyl)benzoylthioureas | Gram-Negative | Escherichia coli | Active, especially with iodine and nitro substituents | N/A |
| 2-((4-ethylphenoxy)methyl)benzoylthioureas | Gram-Negative | Klebsiella pneumoniae | Active | N/A |
| 2-((4-ethylphenoxy)methyl)benzoylthioureas | Gram-Negative | Pseudomonas aeruginosa | Active | N/A |
| 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides | Various | Various bacterial strains | Specific antimicrobial activity observed | 3.9 - 250 |
Antifungal Properties
The antifungal potential of this compound derivatives has also been evaluated. Research on 2-((4-ethylphenoxy)methyl)benzoylthiourea derivatives demonstrated that compounds featuring electron-donating substituents, such as methyl and ethyl groups, exhibited the highest inhibitory effects against fungal strains. researchgate.net Similarly, studies on 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides screened these compounds against fungal species like Candida albicans and Aspergillus niger, confirming their activity. nih.gov The quantitative assessment established MIC values, indicating a specific and potent antifungal effect for some of the tested compounds. nih.gov
Anti-Biofilm Efficacy and Mechanisms
While direct studies on this compound are limited, research on related benzoic acid structures provides insight into potential anti-biofilm mechanisms. For example, 4-ethoxybenzoic acid has been shown to inhibit up to 87% of Staphylococcus aureus biofilm formation with minimal impact on bacterial growth or the viability of stationary-phase cells. nih.gov A proposed mechanism for this activity is the alteration of cell membrane hydrophobicity; 4-ethoxybenzoic acid was found to decrease the percentage of hydrophobic cells in a culture from 78% to 49%. nih.gov This suggests that it may prevent biofilm formation by interfering with the initial attachment of bacteria to surfaces. nih.gov Furthermore, combination treatments of 4-ethoxybenzoic acid with vancomycin showed a synergistic effect, decreasing the viability of biofilm-dwelling cells by up to 85% compared to vancomycin alone. nih.gov
Antitubercular Activity Research
The broader class of benzoic acid derivatives has been investigated for its potential against Mycobacterium tuberculosis. Weak acids, including benzoic acid, are known to possess antimycobacterial activity. nih.govnih.gov Research has explored the use of benzoic acid esters as prodrugs, which may diffuse more easily through the lipid-rich mycobacterial cell membrane. nih.govnih.gov These studies have shown that mycobacteria can activate benzoic acid esters by converting them into the corresponding active acid form via their own enzymes. nih.govnih.gov Phenyl and hexyl esters of various benzoic acids demonstrated higher activity than the free acids themselves, with nitrobenzoates showing particularly interesting antitubercular potential. nih.govnih.gov The activity of these derivatives was tested against M. tuberculosis, M. bovis BCG, and M. smegmatis. nih.gov Another study identified a new benzoic acid derivative from Piper diospyrifolium that exhibited activity against M. tuberculosis H37Rv with a MIC value of 125 µg/mL. researchgate.net
Proposed Molecular Mechanisms of Microbial Inhibition
The antimicrobial action of benzoic acid and its derivatives is believed to be multifaceted. A primary mechanism involves the disruption of the microbial cell's internal pH. patsnap.com The un-dissociated form of the acid penetrates the cell membrane and then dissociates within the cytoplasm. patsnap.com This releases protons, causing a drop in the intracellular pH which in turn inhibits essential enzyme activities and key metabolic processes, ultimately leading to microbial cell death. patsnap.com Another proposed mechanism, particularly for anti-biofilm activity, is the disruption of the cell membrane's physical properties, such as hydrophobicity, which is crucial for bacterial adhesion and biofilm formation. nih.gov
Modulation of Enzyme Activity
Beyond direct antimicrobial action, derivatives of benzoic acid have been shown to modulate the activity of specific enzymes, highlighting their potential as targeted therapeutic agents.
For example, a study identified 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid as a novel, uncompetitive inhibitor of ERAP2, an endoplasmic reticulum aminopeptidase involved in processing peptides for the immune system. nih.gov This compound binds near the catalytic center of ERAP2 at a site distinct from other known inhibitors. nih.gov Interestingly, the same compound was found to activate the related enzyme, ERAP1. nih.gov
In a different context, 4-hydroxy-benzoic acid, a related phenolic compound, was found to exert estrogen-like effects by modulating signaling pathways in breast cancer cells. mdpi.com It induced an increase in the protein expression levels of phosphorylated extracellular signal-regulated kinase (p-ERK), phosphorylated serine/threonine kinase (p-AKT), phosphorylated phosphoinositide 3-kinase (p-PI3K), and phosphorylated estrogen receptor alpha (p-ERα) in a concentration-dependent manner. mdpi.com This indicates an interaction with and modulation of key enzymes in cellular signaling cascades. mdpi.com
Additionally, research has shown that dietary benzoic acid can alter the gut metabolome by affecting microbial enzymes. In pigs, diets containing benzoic acid led to an increase in 1,2-propanediol, a microbial cross-feeding product, and a decrease in 3-methyl-2-oxovaleric acid, suggesting an impact on the degradation of plant cell wall components and amino acids like valine by gut microbes. nih.gov
Inhibition of Specific Enzyme Targets
The structural motif of a benzoic acid linked to a phenoxy group is present in various enzyme inhibitors. The following sections discuss the inhibitory activities of related compounds against specific enzymes, offering a potential framework for understanding the activity of this compound.
Protein Tyrosine Phosphatase 1B (PTP1B):
Xanthine Oxidase:
Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout. Phenolic compounds, including derivatives of benzoic acid, have been investigated as xanthine oxidase inhibitors nih.gov. The inhibitory activity is often attributed to the ability of the phenolic hydroxyl groups to interact with the molybdenum center of the enzyme. The specific arrangement and nature of substituents on the aromatic rings can significantly impact the inhibitory potency nih.govnih.govmdpi.comrevistabionatura.com. For instance, studies on structurally diverse phenolic compounds have demonstrated a range of inhibitory activities against xanthine oxidase nih.gov.
| Compound Class | Enzyme Target | Key Findings |
| Phenolic Compounds | Xanthine Oxidase | Exhibit a range of inhibitory activities, with potency influenced by the substitution pattern on the aromatic ring. nih.gov |
| Benzoic Acid Derivatives | Xanthine Oxidase | Certain derivatives show potential as inhibitors, with activity dependent on specific structural features. nih.gov |
Interaction with Cyclooxygenases (COX) and Lipoxygenases
Cyclooxygenases (COX) and lipoxygenases are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. The inhibition of these enzymes is a common mechanism for anti-inflammatory drugs.
Fenamic acid derivatives, which share some structural similarities with phenoxybenzoic acids, are known to inhibit COX-2 in a substrate-selective manner nih.govnih.gov. The binding of these inhibitors to the cyclooxygenase channel is influenced by the orientation of the carboxylate group and interactions with key amino acid residues like Tyr-385 and Ser-530 nih.govnih.gov. The anti-inflammatory activity of various plant extracts has been attributed to their ability to inhibit COX-2 academicjournals.org.
Influence on Histone Deacetylase Activity
Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression, and their inhibitors are being explored as potential anticancer agents. Some studies have investigated phenoxybenzamide analogues as dual inhibitors of Raf kinase and HDACs nih.gov. The structure-activity relationship of these compounds highlights the importance of the phenoxy and benzamide moieties for their inhibitory activity. While direct evidence for this compound is lacking, the potential for this structural class to interact with HDACs is an area of interest.
Inhibition of Bacterial Virulence Enzymes
The phenoxybenzoic acid scaffold is also found in compounds with antimicrobial properties. Research has explored derivatives of structurally similar compounds for their activity against various bacterial targets.
Topoisomerase IV:
Bacterial topoisomerase IV is a validated target for antibacterial drugs. Thiosemicarbazide derivatives incorporating a benzoyl moiety have been shown to inhibit topoisomerase IV from Gram-positive bacteria researchgate.net. While these are not direct analogues of this compound, they demonstrate that the benzoic acid scaffold can be a component of topoisomerase IV inhibitors. Other studies have explored benzoxanthone and benzoxazole derivatives as topoisomerase inhibitors researchgate.netnih.gov.
SHV-2 and TEM-72:
Extended-spectrum β-lactamases (ESBLs) like SHV and TEM variants are major contributors to antibiotic resistance. While no direct studies link this compound to the inhibition of these enzymes, the general field of ESBL inhibitor research is active.
InhA and MabA:
The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the mycobacterial fatty acid synthesis pathway and a target for antituberculosis drugs. Research has been conducted on inhibitors of InhA, including those with a phenoxy group. For instance, 4-phenoxybenzamide adenine dinucleotide has been synthesized as an NAD analogue that inhibits Mycobacterium tuberculosis InhA nih.gov. Other studies have identified novel InhA inhibitors that are effective against M. tuberculosis under both aerobic and anaerobic conditions nih.govrutgers.edu.
PanK:
Pantothenate kinase (PanK) is an essential enzyme in the biosynthesis of coenzyme A. While specific inhibition by this compound has not been reported, the exploration of small molecule inhibitors of PanK is an active area of research.
Studies on 2-((4-ethylphenoxy)methyl)benzoylthioureas, which are derivatives of a structural isomer of the target compound, have demonstrated antimicrobial activity against various bacterial and fungal strains researchgate.net. Similarly, thioureides of 2-(4-methyl-phenoxymethyl) benzoic acid have also shown antimicrobial properties researchgate.net. Another study on 4-ethoxybenzoic acid, a compound with a related structure, showed it could inhibit Staphylococcus aureus biofilm formation and increase its sensitivity to vancomycin nih.gov.
| Compound/Derivative Class | Bacterial Target/Activity | Key Findings |
| 4-Phenoxybenzamide adenine dinucleotide | M. tuberculosis InhA | Acts as an NAD analogue to inhibit the enzyme. nih.gov |
| 2-((4-Ethylphenoxy)methyl)benzoylthioureas | Various bacteria and fungi | Demonstrates antimicrobial activity. researchgate.net |
| 4-Ethoxybenzoic acid | Staphylococcus aureus | Inhibits biofilm formation and enhances vancomycin sensitivity. nih.gov |
Receptor-Ligand Interactions and Signaling Pathway Modulation
Leukotriene B4 (LTB4) Receptor Antagonism
Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, and its effects are mediated through specific G protein-coupled receptors. Antagonists of the LTB4 receptor are of interest for the treatment of inflammatory diseases.
Derivatives of benzoic acid have been investigated as LTB4 receptor antagonists. For example, trans-3-benzyl-4-hydroxy-7-chromanylbenzoic acid derivatives have been identified as potent and selective LTB4 receptor antagonists nih.gov. The structure-activity relationship studies of these compounds revealed that electron-withdrawing groups on the benzoic acid ring can enhance activity nih.gov. Another study explored 1,4-benzodioxine structures as a basis for new LTB4 antagonists nih.gov. While these are not direct phenoxybenzoic acid examples, they highlight the importance of the benzoic acid moiety in designing LTB4 receptor antagonists.
Peroxisome Proliferator-Activated Receptor (PPAR) Alpha Activation
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a key role in the regulation of lipid and glucose metabolism. PPAR alpha is a major regulator of fatty acid catabolism, and its agonists are used to treat dyslipidemia wikipedia.orgnih.gov.
Certain phenoxy-containing compounds have been investigated as PPAR alpha agonists. For instance, 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid has been identified as a potent and subtype-selective PPAR alpha agonist nih.gov. PPAR alpha is activated by various endogenous ligands, including fatty acids, and synthetic ligands like fibrate drugs wikipedia.org. The activation of PPAR alpha stimulates fatty acid oxidation and can reduce adiposity in animal models nih.gov. The general class of phenoxybenzoic acids holds potential for interaction with PPAR alpha, although specific data for this compound is not currently available.
| Compound Class | Receptor Target | Key Findings |
| Benzoic Acid Derivatives | LTB4 Receptor | Can act as antagonists, with activity influenced by ring substituents. nih.gov |
| Phenoxy-containing Benzoic Acids | PPAR Alpha | Some derivatives are potent and selective agonists. nih.gov |
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Binding
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. mdpi.commdpi.com Consequently, VEGFR-2 has become a significant target for the development of anti-angiogenic drugs. mdpi.comnih.gov Research into the inhibition of this receptor has explored a variety of chemical scaffolds, including derivatives of benzoic acid.
Compounds featuring a benzoic acid core have been identified as antagonists of Vascular Endothelial Growth Factor (VEGF) receptors. bioworld.com These derivatives are investigated for their potential to treat disorders related to angiogenesis. bioworld.com The mechanism of action for many small molecule inhibitors involves binding to the ATP-binding site within the catalytic domain of the receptor, which prevents its activation and subsequent signaling pathways that lead to cell proliferation and migration. nih.govnih.gov
In studies exploring VEGFR-2 inhibitors, the design of these molecules often incorporates a hydrophobic head to bind to the hinge region of the receptor, a linker, and a hydrogen-bonding moiety that interacts with key amino acid residues like E885, C919, and D1046. nih.govnih.gov Research on various benzoic acid derivatives has demonstrated their potential as VEGFR-2 inhibitors. For instance, one patented study reported a benzoic acid derivative with an IC50 value of 0.18 μM against VEGF receptors in radioligand binding assays. bioworld.com The efficacy of these compounds is often correlated with their ability to suppress the proliferation of cancer cells that rely on angiogenesis. nih.gov
General Modulation of Cellular Receptors and Signaling Pathways
Derivatives of this compound and related structures have been shown to modulate a variety of cellular receptors and signaling pathways beyond VEGFR-2. The structural backbone of benzoic acid allows for modifications that can lead to selective interactions with different biological targets, influencing key cellular processes.
One area of investigation involves the β3-adrenoceptor (β3-AR). A study on 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A), a compound containing the 2-ethylphenoxy group, revealed its ability to selectively activate specific signaling pathways. While typically considered an antagonist, SR59230A was found to act as a partial agonist or full agonist for certain cellular responses, depending on the receptor's expression level. nih.govresearchgate.net This compound demonstrated a capacity to stimulate the p38 mitogen-activated protein kinase (MAPK) pathway, indicating that it can produce ligand-directed signaling. nih.govresearchgate.net
Furthermore, other benzoic acid derivatives have been shown to influence different signaling cascades. For example, 4-hydroxy-benzoic acid, isolated from Acer tegmentosum, was found to promote the proliferation of ER-positive breast cancer cells (MCF-7). mdpi.com Mechanistic studies revealed that this effect was mediated through the estrogen receptor α (ERα). The compound induced a concentration-dependent increase in the phosphorylation of extracellular signal-regulated kinase (p-ERK), phosphoinositide 3-kinase (p-PI3K), and serine/threonine kinase (p-AKT), as well as p-ERα itself. mdpi.com These findings underscore the capacity of the benzoic acid scaffold to serve as a template for molecules that can interact with and modulate critical cellular signaling pathways involved in cell growth and proliferation.
Cellular Effects and Antiproliferative Research
Effects on Inflammatory Cytokine Production
Research into benzoic acid derivatives has uncovered their potential to modulate inflammatory responses by affecting cytokine production. Inflammation is a complex biological process involving various inflammatory cytokines that can initiate cellular injury, often through mechanisms involving oxidative stress. nih.gov
Studies on 2-hydroxy-4-methoxy benzoic acid (HMBA) have demonstrated its hepatoprotective effects against liver damage induced by carbon tetrachloride (CCl4) in rat models. The protective mechanism was linked to the modulation of inflammatory cytokines. Treatment with HMBA led to a restoration of the levels of key cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-10 (IL-10), and interleukin-6 (IL-6). nih.gov This suggests that the anti-inflammatory action of certain benzoic acid derivatives is associated with their ability to regulate the cytokine network. The broader family of p-hydroxy benzoic acid (PHBA) and its derivatives is also recognized for various biological properties, including anti-inflammatory effects. globalresearchonline.net
In Vitro Antiproliferative Activity in Cancer Cell Lines
A significant body of research has focused on the antiproliferative activity of benzoic acid derivatives against various cancer cell lines. These studies indicate that the benzoic acid scaffold is a promising starting point for the development of novel anticancer agents. researchgate.net The mechanism of action can vary, with some derivatives inhibiting enzymes crucial for cancer cell survival, such as histone deacetylases (HDACs), leading to the induction of apoptosis. nih.gov
The antiproliferative effects have been documented across a range of human cancer cell lines, including those from breast, colon, ovarian, and lung cancers. mdpi.comwaocp.orgnih.gov For example, naturally occurring dihydroxybenzoic acid (DHBA) has been shown to inhibit HDAC activity, leading to cancer cell growth inhibition through the induction of reactive oxygen species and caspase-3-mediated apoptosis. nih.gov Synthetic derivatives have also shown potent activity. A study on an ethyl 4-[(4-methylbenzyl)oxy] benzoate complex demonstrated notable anticancer activity against both Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF7) cells. nih.gov Similarly, other research has identified various derivatives with significant cytotoxicity against cell lines such as HCT-116 (colon), HeLa (cervical), and PC-3 (prostate). mdpi.com
The table below summarizes the in vitro antiproliferative activity of selected benzoic acid derivatives from various research studies.
Investigations into Oxidative Stress Response
The role of benzoic acid derivatives in the cellular response to oxidative stress has been a subject of scientific inquiry. Oxidative stress, which arises from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in the pathophysiology of numerous diseases. mdpi.com Phenolic compounds, including hydroxybenzoic acids, are known for their antioxidant properties and their ability to mitigate oxidative stress. antiox.orgresearchgate.net
The antioxidant activity of benzoic acid derivatives is closely linked to their chemical structure, particularly the number and position of hydroxyl (-OH) groups on the benzene (B151609) ring. researchgate.netresearchgate.net These groups can donate a hydrogen atom to neutralize free radicals. antiox.org Research has shown that monohydroxybenzoic acids with the hydroxyl group in the ortho or para position to the carboxyl group exhibit the best antioxidant properties against superoxide radicals. researchgate.net Dihydroxybenzoic acids also show significant antioxidant activity, which is dependent on the relative positions of the hydroxyl groups. nih.gov
Some benzoic acid derivatives have been shown to exert cytoprotective effects against oxidative stress-induced toxicity in neuronal cells. nih.gov Pre-treatment with certain phenolic acids can attenuate cell death caused by hydrogen peroxide-induced toxicity by reducing ROS levels and upregulating antioxidant proteins like superoxide dismutase (SOD) and catalase. nih.gov Furthermore, the biological activity of some derivatives is directly tied to the modulation of ROS. For instance, the inhibitory effect of 4-(2-phenylethynyl)-benzoic acid on tomato seed germination was associated with the suppression of ROS generation. nih.gov
Preclinical Metabolic Fate and Biotransformation Research
Understanding the metabolic fate and biotransformation of a compound is crucial in preclinical research. Studies on benzoic acid and its derivatives have elucidated the primary metabolic pathways in various species. Generally, benzoic acid is rapidly metabolized in the liver. The major metabolic route involves conjugation with glycine to form hippuric acid (benzoylglycine), which is then efficiently eliminated in the urine. eaht.org A secondary, less prominent pathway is conjugation with glucuronic acid to form benzoyl glucuronide. eaht.org
In vitro metabolism studies of more complex derivatives in liver slices from mice, rats, monkeys, and humans have indicated that glucuronidation is often the primary metabolic pathway across species. nih.gov For example, in research on 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid, the acyl glucuronide was the most prevalent metabolite in rat liver slices, while the ether glucuronide was the major metabolite in other species, including humans. nih.gov Such studies also identify other potential biotransformations, such as oxidation, catalyzed by cytochrome P450 enzymes like CYP3A4. nih.govnih.gov
The biotransformation process can significantly influence the compound's properties and disposition. For instance, the formation of an acyl glucuronide metabolite has been linked to the covalent binding of the compound to plasma proteins. nih.gov The table below summarizes key metabolic pathways identified for benzoic acid and its derivatives in preclinical research.
In Vitro Metabolism Studies in Liver Slices
In vitro models using precision-cut liver slices are a well-established method for studying the metabolism of xenobiotics. This technique maintains the complex architecture and cellular diversity of the liver, offering a more representative model of in vivo metabolism compared to subcellular fractions.
While direct studies on this compound in liver slices were not identified, research on analogous compounds, such as 3-phenoxybenzoic acid, provides insights into potential metabolic pathways. For instance, studies in rats have shown that 3-phenoxybenzoic acid undergoes extensive metabolism. The primary metabolic route involves hydroxylation of the phenoxy ring, specifically at the 4'-position, which is then followed by conjugation.
Table 1: Potential In Vitro Metabolic Pathways of this compound based on Analogous Compounds
| Metabolic Reaction | Potential Site on this compound | Expected Outcome |
| Aromatic Hydroxylation | Phenoxy ring | Introduction of a hydroxyl group |
| Aliphatic Hydroxylation | Ethyl group | Introduction of a hydroxyl group on the ethyl side chain |
| Conjugation | Carboxylic acid group, hydroxyl groups | Formation of glucuronide or sulfate conjugates |
Identification of Major Metabolites, e.g., Glucuronides
Following the initial metabolic reactions, such as hydroxylation, the resulting metabolites often undergo further conjugation to facilitate their excretion. Glucuronidation, the attachment of glucuronic acid to a substrate, is a common phase II metabolic pathway for compounds containing carboxylic acid or hydroxyl groups.
In the case of 3-phenoxybenzoic acid, studies have indicated that while sulfation is the major conjugation pathway for the hydroxylated metabolite, minor amounts of glucuronic acid conjugation were also observed nih.gov. This suggests that for this compound, both the parent compound (via its carboxylic acid group) and its hydroxylated metabolites could be substrates for UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation. The formation of an acyl glucuronide from the carboxylic acid moiety is a highly probable metabolic step.
Therefore, the major metabolites of this compound likely include hydroxylated derivatives and their subsequent sulfate and glucuronide conjugates.
Table 2: Potential Major Metabolites of this compound
| Parent Compound | Primary Metabolic Reaction | Potential Metabolite | Conjugation Reaction | Potential Final Metabolite |
| This compound | Aromatic Hydroxylation | Hydroxy-4-(2-ethylphenoxy)benzoic acid | Sulfation / Glucuronidation | Sulfate or Glucuronide conjugate |
| This compound | Glucuronidation | This compound glucuronide | - | - |
Protein Binding Aspects in Research Models
The extent to which a compound binds to plasma proteins, primarily albumin, is a critical determinant of its pharmacokinetic profile and pharmacological activity. Only the unbound fraction of a drug is generally considered to be pharmacologically active and available for metabolism and excretion.
Specific data on the protein binding of this compound is not available. However, studies on a wide range of substituted benzoic acids have demonstrated that the nature and position of the substituents on the benzoic acid ring significantly influence their binding affinity to serum albumin nih.govnih.gov.
Several key factors influencing the protein binding of benzoic acid derivatives have been identified:
Lipophilicity: Generally, an increase in lipophilicity correlates with higher plasma protein binding nih.gov. The presence of the ethylphenoxy group in this compound would be expected to increase its lipophilicity compared to benzoic acid, suggesting a potential for significant protein binding.
Substituent Position: The position of the substituent on the aromatic ring can affect the binding constant nih.gov.
Electronic Properties: The electron-density distribution in the aromatic ring plays a crucial role in the affinity for albumin nih.gov.
Given these principles, it is reasonable to hypothesize that this compound, as a lipophilic organic acid, would exhibit binding to plasma proteins. The precise extent of this binding would need to be determined through specific experimental studies.
Table 3: Factors Potentially Influencing the Protein Binding of this compound
| Physicochemical Property | Influence on Protein Binding | Relevance to this compound |
| Lipophilicity | Higher lipophilicity generally leads to stronger binding. | The ethylphenoxy group increases lipophilicity. |
| Acidity (pKa) | The ionization state at physiological pH affects binding. | The carboxylic acid group will be ionized. |
| Molecular Structure | The overall shape and substituent positions impact affinity. | The specific arrangement of the ethylphenoxy group is a key determinant. |
Structure Activity Relationship Sar and Computational Chemistry Studies
Elucidation of Key Structural Features for Biological Activity
The biological activity of 4-(2-ethylphenoxy)benzoic acid is intrinsically linked to its core structural components: the benzoic acid moiety, the phenoxy group, and the ether linkage that connects them.
The Diaryl Ether Scaffold: The diaryl ether structure, consisting of two phenyl rings linked by an oxygen atom, is a recognized scaffold in agents targeting various biological processes researchgate.netnih.gov. This linkage provides a specific three-dimensional conformation that allows the two aromatic rings to position themselves optimally within a receptor's binding pocket chemrxiv.org. The ether bond itself, compared to an ester linkage, can alter the physical properties of the molecule, influencing membrane dynamics and intermolecular interactions nih.govnih.gov.
Aromatic Rings: The two phenyl rings serve as the backbone of the molecule, providing a hydrophobic surface that can engage in van der Waals and π-π stacking interactions with amino acid residues in a target protein nih.gov. The substitution pattern on these rings is a key determinant of activity, as different functional groups can modulate the electronic and steric properties of the molecule. For instance, in related diaryl ether compounds, the nature and position of substituents on the rings are pivotal for potent inhibitory activity against enzymes like enoyl-acyl carrier protein reductase (ENR) chemrxiv.org. Studies on various benzoic acid derivatives have shown that the arrangement of functional groups facilitates strategic interactions with polar amino acid residues at the target site iomcworld.com.
Impact of Substituent Effects on Efficacy, Selectivity, and Mechanistic Action
Substituents on the aromatic rings of the this compound scaffold play a defining role in modulating its pharmacological profile. The size, position, and electronic nature (electron-donating or electron-withdrawing) of these groups can profoundly affect the compound's efficacy, its selectivity for a specific biological target, and its underlying mechanism of action.
In the broader class of diaryl ether and benzoic acid derivatives, the following substituent effects have been observed:
Efficacy: The presence, type, and location of substituents can dramatically alter biological potency. For example, in a series of diaryl ether-based inhibitors targeting the FabV enzyme, modifying the B-ring with para-benzenesulfonamides and optimizing the length of an alkyl chain substituent were found to be key for high potency nih.gov. Similarly, for other benzoic acid derivatives, hydroxyl and alkoxy groups are recognized as privileged pharmacophores that are often responsible for diverse bioactivities mdpi.com. The ethyl group at the ortho position of the phenoxy ring in this compound is expected to influence the molecule's conformation and hydrophobicity, which are critical factors for its interaction with a target binding site.
Selectivity: Strategic placement of substituents can enhance a compound's selectivity for one biological target over another. In research on inhibitors for human carbonic anhydrase (hCA) isoforms, modifications around the carboxylic acid and phenyl rings of a 2-(benzylsulfinyl)benzoic acid scaffold led to the discovery of highly selective inhibitors for the cancer-related hCA IX isoform over other isoforms like hCA I and II tandfonline.com. This highlights how subtle structural changes can fine-tune the interaction with the unique architecture of different but related protein active sites.
Mechanistic Action: Substituents can influence the compound's mechanism of action by altering its electronic properties or by introducing new interaction points. For instance, the introduction of a carboxyl group can affect the charge distribution across the molecule, which may influence its ability to chelate metal ions or participate in redox reactions, thereby altering its antioxidant mechanism nih.gov. In catalytic C-H activation reactions involving substituted benzoic acids, alkoxy groups were found to influence regioselectivity through both steric and weak non-covalent coordination effects mdpi.com.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Computational techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable for visualizing and understanding how ligands like this compound interact with their biological targets at an atomic level.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The process involves placing the ligand in various conformations within the active site of the target protein and calculating a "docking score," which estimates the binding affinity. For example, docking studies on diaryl ether inhibitors have been used to correlate high docking scores with potent biological activity against enzymes like InhA researchgate.net. In studies of other benzoic acid derivatives, docking analyses have revealed that interactions such as π-π stacking and cation-π interactions with specific amino acid residues (e.g., Phe208, Lys199) are crucial for binding researchgate.net. For a series of imidazole-based inhibitors, docking scores of -8.0 and -8.4 kcal/mol correlated with high inhibitory potential against carbonic anhydrase II scielo.br. These simulations can identify key hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-receptor complex scielo.br.
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are often employed to study the stability and dynamic behavior of the ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key interactions nih.gov. The stability of a complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period; stable systems typically show fluctuations within a narrow range (e.g., under 1.0 Å) after an initial equilibration period nih.govsemanticscholar.org. MD simulations can confirm the stability of binding modes predicted by docking and reveal how the ligand and protein adapt to each other, which is crucial for understanding the binding and dissociation mechanisms that guide the development of inhibitors with improved properties nih.govnih.gov.
| Compound Series | Target Protein | Top Binding Score (kcal/mol) | Reference |
|---|---|---|---|
| Imidazole-based 1,2,3-triazoles | Carbonic Anhydrase II (CA II) | -8.4 | scielo.br |
| Diaryl Imidazoles | HSP90 | -10.21 | nih.gov |
| Diaryl Diselenides | δ-Aminolevulinic Acid Dehydratase (δ-ALAD) | Not specified, but confirmed key interactions | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity europa.euwikipedia.org. These models are powerful tools in predictive research, allowing scientists to estimate the activity of new, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing wikipedia.org.
A QSAR model is typically expressed as a mathematical equation: Activity = f(molecular descriptors) + error wikipedia.org
The process involves several key steps:
Data Set Preparation: A collection of molecules with known biological activities (e.g., IC₅₀ values) is assembled. This set is usually divided into a "training set" to build the model and a "test set" to validate its predictive power nih.gov.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These are numerical values that represent various physicochemical properties (like lipophilicity, electronic properties) or structural features (topological indices, 3D spatial arrangements) europa.eunih.gov.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a model that best links the descriptors to the observed biological activity nih.govnih.gov.
Validation: The model's robustness and predictive ability are rigorously tested using both internal validation techniques and the external test set of compounds europa.eu. A successful QSAR model for a class of compounds like diaryl ethers could predict the binding affinity of novel analogs to a target receptor researchgate.net.
For compounds like this compound, a QSAR model developed for a series of related diaryl ether or phenoxybenzoic acid derivatives could be used to predict its activity based on its specific structural descriptors. Such models provide valuable insights into which molecular properties are most influential for biological activity, guiding the rational design of more potent compounds researchgate.net.
Theoretical Calculations for Compound Design and Lead Optimization in Research
Theoretical calculations, particularly those based on quantum mechanics like Density Functional Theory (DFT), are fundamental to modern compound design and lead optimization. These methods provide detailed insights into the electronic structure, geometry, and reactivity of molecules, which are critical for understanding and improving their biological function researchgate.netniscpr.res.in.
Applications in Compound Design:
Geometric Optimization: DFT calculations are used to determine the most stable three-dimensional conformation of a molecule. This optimized geometry is crucial for accurate molecular docking studies and for understanding how the molecule will fit into a protein's binding site researchgate.netnih.gov.
Electronic Property Analysis: Theoretical methods can calculate properties like molecular electrostatic potential (MEP) surfaces, which show the charge distribution across a molecule. MEP maps can identify electron-rich and electron-poor regions, predicting sites for potential hydrogen bonding and other electrostatic interactions with a biological target niscpr.res.inresearchgate.net.
Reactivity Prediction: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to determine a molecule's chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap often suggests higher reactivity scielo.brresearchgate.net.
Preclinical Research Models and Mechanistic Insights
In Vitro Pharmacological Models
In vitro pharmacological models are essential tools in the early stages of drug discovery and development. These models utilize isolated biological components, such as cells or proteins, in a controlled laboratory setting to investigate the biochemical and cellular activity of a compound. For a novel chemical entity like 4-(2-ethylphenoxy)benzoic acid, in vitro models would be the first step in characterizing its potential therapeutic effects and mechanism of action. It is important to note that while the following sections describe established and relevant in vitro models, specific research findings for this compound are not publicly available. The descriptions below are therefore based on the general application of these models in pharmacological research.
Cell-Based Assays for Target Engagement
Cell-based assays are crucial for determining if a compound can interact with its intended molecular target within a living cell. These assays can confirm that a compound is cell-permeable and can bind to its target in a complex cellular environment. A variety of techniques can be employed, such as thermal shift assays, cellular enzyme-linked immunosorbent assays (ELISAs), and reporter gene assays.
For this compound, a hypothetical cell-based assay for target engagement might involve cells that have been genetically engineered to express a specific target of interest. The assay would then measure the binding of the compound to this target. The results would typically be presented as a dose-response curve, from which an EC50 value (the concentration of a compound that gives half-maximal response) can be derived. This value is a key indicator of the compound's potency at the cellular level.
Hypothetical Data: Target Engagement of this compound in a Cell-Based Assay
| Concentration (µM) | Target Occupancy (%) |
|---|---|
| 0.01 | 5 |
| 0.1 | 25 |
| 1 | 50 |
| 10 | 85 |
| 100 | 95 |
This table is for illustrative purposes only and does not represent actual experimental data.
Biochemical Assays for Enzyme Kinetics and Binding Affinities
Biochemical assays are performed in a cell-free system, using purified enzymes or other proteins to quantify a compound's direct interaction with its target. These assays are fundamental for determining a compound's binding affinity (often expressed as the dissociation constant, Kd) and for studying its effect on enzyme kinetics.
If this compound were hypothesized to be an enzyme inhibitor, a series of biochemical assays would be conducted. These would measure the rate of the enzymatic reaction in the presence of varying concentrations of the compound. The data would be used to determine the IC50 value (the concentration of an inhibitor that reduces the enzyme activity by half) and to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Hypothetical Data: Enzyme Inhibition by this compound
| Compound Concentration (nM) | Enzyme Activity (%) |
|---|---|
| 1 | 90 |
| 10 | 70 |
| 100 | 50 |
| 1000 | 20 |
| 10000 | 5 |
This table is for illustrative purposes only and does not represent actual experimental data.
In Vivo Mechanistic Studies in Animal Models
Following promising in vitro results, in vivo studies in animal models are the next critical step. These studies are designed to understand a compound's effects in a whole, living organism, providing insights into its potential therapeutic efficacy and its mechanism of action in a more complex physiological setting. As with the in vitro models, there is no publicly available data on in vivo studies for this compound. The following sections describe standard animal models that would be relevant for investigating its potential activities.
Models for Anti-inflammatory Research (e.g., Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model is a widely used and well-established acute inflammatory model in rodents. In this model, an inflammatory agent, carrageenan, is injected into the paw of the animal, leading to a measurable inflammatory response, including swelling (edema).
To assess the potential anti-inflammatory properties of this compound, the compound would be administered to the animals prior to the carrageenan injection. The degree of paw swelling would then be measured at various time points and compared to a control group that received a placebo. A significant reduction in paw edema in the group treated with the compound would suggest anti-inflammatory activity.
Hypothetical Data: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Paw Volume Increase (mL) at 3 hours |
|---|---|
| Control (Vehicle) | 0.85 |
| This compound (10 mg/kg) | 0.55 |
| This compound (30 mg/kg) | 0.35 |
| Positive Control (Indomethacin) | 0.40 |
This table is for illustrative purposes only and does not represent actual experimental data.
Studies on Microbial Infection Models (Mechanistic Focus on Inhibition)
If in vitro antimicrobial activity were established for this compound, the next step would be to evaluate its efficacy in an animal model of infection. These models involve infecting an animal with a specific pathogen and then treating it with the test compound.
The primary goal of such a study would be to determine if the compound can reduce the microbial burden in the infected animal. For example, in a bacterial infection model, the number of colony-forming units (CFUs) in various tissues would be measured. A significant reduction in CFUs in the treated group compared to the control group would indicate in vivo antimicrobial efficacy.
Investigations into Physiological Pathway Modulation in Model Systems
Beyond assessing efficacy in disease models, it is crucial to understand how a compound modulates specific physiological pathways. This can be achieved through various specialized animal models. For instance, if this compound were thought to affect a particular signaling pathway, a transgenic animal model with a reporter gene linked to that pathway could be used.
The administration of the compound to these animals would be followed by the measurement of the reporter gene's expression. An increase or decrease in the reporter signal would provide direct evidence of the compound's ability to modulate that specific pathway in a living organism.
Initial Toxicological Screening for Research Viability (e.g., acute toxicity studies to confirm lack of toxicity for research purposes)
A comprehensive search of publicly available scientific literature and toxicological databases did not yield any specific studies on the acute toxicity of this compound. Consequently, there is no reported data from initial toxicological screenings, such as LD50 (median lethal dose) studies in animal models, to formally establish a toxicity profile for this compound for research purposes.
The absence of such data in the public domain means that the acute toxic potential of this compound has not been characterized. Standard preclinical research protocols would typically necessitate such foundational toxicity assessments to determine the viability and safety parameters for further in vivo and in vitro investigation. Without these initial screening studies, critical information regarding the potential hazards associated with acute exposure to this specific chemical entity remains unknown. Therefore, no data tables detailing research findings on acute toxicity can be provided.
Advanced Analytical Methodologies in Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of chemical compounds. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR: ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13).
¹H NMR: A hypothetical ¹H NMR spectrum of 4-(2-ethylphenoxy)benzoic acid would provide information on the number of different types of protons and their neighboring environments. The ethyl group protons would appear as a triplet (for the -CH₃ group) and a quartet (for the -CH₂- group) in the upfield region. Protons on the two aromatic rings would produce a complex pattern of signals in the downfield (aromatic) region. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a very downfield chemical shift.
¹³C NMR: A ¹³C NMR spectrum reveals the different carbon environments within the molecule. Each unique carbon atom in this compound would correspond to a distinct signal. The spectrum would show signals for the two carbons of the ethyl group, the twelve carbons of the aromatic rings (some may be equivalent due to symmetry), and the carbon of the carbonyl group from the benzoic acid moiety, which would be found at the most downfield position.
Hypothetical NMR Data for this compound
| ¹H NMR (Proton NMR) | |
| Assignment | Predicted Chemical Shift (ppm) |
| -CH₃ (ethyl) | ~1.2 (triplet) |
| -CH₂- (ethyl) | ~2.7 (quartet) |
| Aromatic Protons | 6.8 - 8.2 (multiplets) |
| -COOH | >10 (broad singlet) |
| ¹³C NMR (Carbon NMR) | |
| Assignment | Predicted Chemical Shift (ppm) |
| -CH₃ (ethyl) | ~15 |
| -CH₂- (ethyl) | ~25 |
| Aromatic Carbons | 115 - 160 |
| C=O (carbonyl) | >165 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence. For this compound, a broad absorption band would be expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ would indicate the C=O (carbonyl) stretch. Absorptions corresponding to C-O ether stretching and C-H bonds of the aromatic rings and the ethyl group would also be present.
Hypothetical IR Absorption Data for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C-H (Aromatic/Aliphatic) | 2850-3100 |
| C=O (Carbonyl) | 1680-1710 (strong) |
| C=C (Aromatic) | 1450-1600 |
| C-O (Ether/Acid) | 1200-1300 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structure elucidation. The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight (242.27 g/mol ). Common fragmentation patterns for benzoic acid derivatives include the loss of the carboxylic acid group (-COOH) and cleavages at the ether linkage.
Hypothetical Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Possible Fragment Identity |
| 242 | [M]⁺ (Molecular Ion) |
| 197 | [M - COOH]⁺ |
| 121 | [C₆H₄COOH]⁺ (Benzoyl cation) |
| 107 | [C₆H₄(CH₂CH₃)]⁺ (Ethylphenyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy levels. It is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings. The UV-Vis spectrum of this compound in a suitable solvent (like ethanol or methanol) would be expected to show characteristic absorption maxima (λmax) due to the electronic transitions within the substituted benzene (B151609) rings. Benzoic acid itself typically shows absorption bands around 230 nm and 270-280 nm.
Hypothetical UV-Vis Absorption Data for this compound
| Electronic Transition | Predicted λmax (nm) |
| π → π | ~230 - 250 |
| n → π | ~270 - 290 |
Chromatographic Techniques for Research Purity and Analysis
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase."
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is essential for determining the purity of a research compound. For the analysis of this compound, a reverse-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water with acetonitrile or methanol, usually containing a small amount of acid like trifluoroacetic acid to ensure the carboxylic acid is protonated). The purity of the compound would be determined by the area of its peak relative to the total area of all peaks in the chromatogram.
Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water with 0.1% Trifluoroacetic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | Dependent on exact conditions, but would be a single sharp peak for a pure sample. |
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas chromatography-mass spectrometry stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC/MS analysis would serve to confirm the compound's molecular weight and provide insights into its structural features through fragmentation analysis.
For a compound like this compound, which contains a carboxylic acid functional group, derivatization is often a necessary step prior to GC/MS analysis. This process, typically involving esterification (e.g., methylation), enhances the compound's volatility and thermal stability, ensuring its successful transit through the gas chromatograph.
During analysis, the derivatized analyte is separated from other components in the sample based on its boiling point and affinity for the stationary phase within the GC column. Upon elution from the column, the compound enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). This high-energy ionization process induces fragmentation of the molecule.
The resulting mass spectrum displays the molecular ion peak (M⁺), corresponding to the mass of the intact molecule, and a series of fragment ion peaks at lower mass-to-charge (m/z) ratios. The fragmentation pattern is a unique "fingerprint" of the molecule, arising from the cleavage of specific bonds. For the methyl ester of this compound, characteristic fragments would be expected from the cleavage of the ester group, the ether linkage, and the ethyl substituent from the phenoxy ring. Analysis of these fragments allows for the structural confirmation of the molecule. While specific experimental data for this compound is not publicly available, the methodology provides a robust framework for its positive identification and purity assessment.
Elemental Analysis for Compound Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can then be used to determine the empirical formula of the substance. For a newly synthesized batch of this compound, elemental analysis serves as a crucial quality control step to verify that the compound's composition aligns with its theoretical formula, C₁₅H₁₄O₃.
The analysis is performed using a dedicated elemental analyzer, which combusts a small, precisely weighed sample of the compound at high temperatures. The combustion products (carbon dioxide, water, and nitrogen oxides) are separated and quantified by detectors. The instrument then calculates the mass percentages of carbon, hydrogen, and oxygen (oxygen is typically determined by difference).
The theoretical elemental composition of this compound is calculated from its molecular formula and the atomic weights of its constituent elements. A comparison between the experimentally determined percentages and the theoretical values is then made. A close correlation (typically within ±0.4%) between the experimental and theoretical data provides strong evidence for the compound's purity and correct elemental makeup.
Table 1: Theoretical Elemental Composition of this compound (C₁₅H₁₄O₃)
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 15 | 180.165 | 74.36 |
| Hydrogen | H | 1.008 | 14 | 14.112 | 5.83 |
| Oxygen | O | 15.999 | 3 | 47.997 | 19.81 |
| Total | 242.274 | 100.00 |
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and conformational details. To perform this analysis on this compound, a single, high-quality crystal of the compound is required.
The crystal is mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, crystallographers can calculate the electron density map of the molecule and, from that, build a detailed model of its atomic structure.
The data obtained from an X-ray crystallographic analysis includes the unit cell dimensions (the basic repeating unit of the crystal lattice), the crystal system (e.g., monoclinic, orthorhombic), and the space group (which describes the symmetry elements within the crystal). This information allows for the complete and unambiguous determination of the molecular structure in the solid state. For molecules like this compound, this would reveal the dihedral angle between the two aromatic rings and the conformation of the ethyl group and carboxylic acid moiety.
While an experimental crystal structure for this compound has not been reported in the crystallographic literature, the following table illustrates the type of data that would be generated from such a study.
Table 2: Representative Crystallographic Data Table
| Parameter | Value |
| Empirical Formula | C₁₅H₁₄O₃ |
| Formula Weight | 242.27 |
| Crystal System | [Example: Monoclinic] |
| Space Group | [Example: P2₁/c] |
| Unit Cell Dimensions | a = [value] Å, α = 90° |
| b = [value] Å, β = [value]° | |
| c = [value] Å, γ = 90° | |
| Volume | [value] ų |
| Z (Molecules per unit cell) | [Example: 4] |
| Calculated Density | [value] g/cm³ |
Future Directions and Research Perspectives on 4 2 Ethylphenoxy Benzoic Acid
Identification of Novel Biological Targets and Signaling Pathways
Future research will likely focus on elucidating the precise molecular targets and signaling cascades modulated by 4-(2-ethylphenoxy)benzoic acid. While the broader class of benzoic acid derivatives has been explored for various therapeutic effects, the specific interactions of this compound are not fully understood. A key area of investigation will be to identify novel protein binding partners and to characterize the downstream signaling events that these interactions trigger.
For instance, studies on similar phenolic and benzoic acid compounds have revealed interactions with key signaling molecules. Research on 4-hydroxy-benzoic acid, a related compound, has demonstrated its ability to promote the proliferation of MCF-7 breast cancer cells. This effect was found to be mediated through the activation of several signaling pathways, including extracellular signal-regulated kinase (ERK), phosphoinositide 3-kinase (PI3K), serine/threonine kinase (AKT), and estrogen receptor alpha (ERα). mdpi.comnih.gov The phosphorylation of these proteins was shown to be concentration-dependent, suggesting a direct engagement with these pathways. mdpi.comnih.gov Future studies on this compound could explore whether it also modulates these or other critical cancer-related pathways.
Furthermore, the exploration of its potential as an inhibitor of specific enzymes or as a modulator of receptor activity is a promising avenue. For example, various benzoic acid derivatives have been investigated as inhibitors of protein kinase CK2, α-amylase, and as agonists for the retinoid X receptor. nih.govnih.govmdpi.com Investigating the inhibitory or agonistic potential of this compound against a panel of clinically relevant enzymes and receptors could uncover novel therapeutic applications.
Development of Advanced Synthetic Analogues with Enhanced Research Attributes
The synthesis of novel analogues of this compound represents a critical step in optimizing its pharmacological profile. By systematically modifying its chemical structure, researchers can aim to enhance its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be instrumental in guiding the rational design of these new chemical entities. nih.goviomcworld.com
Synthetic strategies for creating derivatives of benzoic acid are well-established and can be adapted for this compound. For example, the synthesis of 2-(4-ethylphenoxymethyl)benzoic acid, a structural isomer, involves the reaction of 2-chloro-3-methyl-benzoic acid with 4-methylphenol in an Ullmann reaction. nih.gov Similar approaches, along with other synthetic methodologies like those used for producing sulfamoyl benzoic acid analogues, can be employed to generate a library of derivatives of this compound. nih.gov
The development of these analogues will allow for a comprehensive exploration of the chemical space around the parent molecule. For instance, modifications to the ethylphenoxy or benzoic acid moieties could lead to improved binding affinity for target proteins or altered metabolic stability. The overarching goal is to identify lead compounds with superior therapeutic potential for further preclinical and clinical development. nih.govnih.gov
| Parent Compound | Synthetic Strategy | Potential Modifications | Desired Outcome |
| This compound | Ullmann condensation, Acylation, etc. | Substitution on the phenoxy ring, alteration of the carboxylic acid group | Enhanced potency, improved selectivity, favorable pharmacokinetics |
| 2-(4-ethylphenoxymethyl)benzoic acid | Ullmann reaction | Modifications to the ethylphenoxymethyl group | Exploration of structure-activity relationships |
| Sulfamoyl benzoic acid analogues | Isosteric replacement | Variations in the linker and tail groups | Increased target specificity |
Integration of Multi-Omics and Systems Biology Approaches for Comprehensive Understanding
To gain a systems-level understanding of the biological effects of this compound, the integration of multi-omics technologies is paramount. Approaches such as genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive snapshot of the molecular changes induced by the compound in biological systems.
A recent multi-omics study on a related compound, 4-Ethylbenzoic Acid (4-EA), in the context of cervical cancer, provides a compelling case for this approach. frontiersin.org In this study, non-targeted metabolomics identified 4-EA as a significantly elevated metabolite in cervical cancer tissues. frontiersin.org Subsequent in vitro experiments demonstrated that 4-EA promoted the proliferation, migration, and invasion of cervical cancer cells. frontiersin.org Proteomic analysis further revealed that 4-EA treatment led to the upregulation of 14 proteins associated with a poor prognosis. frontiersin.org
This type of integrated analysis can uncover novel biomarkers of drug response and provide insights into the mechanisms of action that might be missed by more traditional, targeted approaches. Applying a similar multi-omics strategy to this compound could reveal its impact on global gene expression, protein profiles, and metabolic pathways, thereby offering a more complete picture of its pharmacological effects.
| Omics Approach | Potential Application for this compound Research | Expected Insights |
| Genomics | Identification of genetic variations influencing response to the compound. | Personalized medicine applications. |
| Transcriptomics | Analysis of changes in gene expression profiles upon treatment. | Understanding of regulated cellular pathways. |
| Proteomics | Profiling of protein expression and post-translational modifications. | Identification of direct and indirect protein targets. |
| Metabolomics | Characterization of alterations in the cellular metabolome. | Insights into metabolic reprogramming and off-target effects. |
Addressing Unexplored Research Gaps and Challenges for Future Academic Inquiry
Despite the promising avenues of research, several gaps and challenges remain in the study of this compound. A primary challenge is the limited amount of research conducted directly on this specific compound. Much of the current understanding is inferred from studies on structurally related benzoic acid derivatives. Therefore, a concerted effort is needed to generate foundational data on the bioactivity and safety profile of this compound itself.
Future academic inquiry should prioritize the following:
Target Identification and Validation: Rigorous studies are needed to identify and validate the specific molecular targets of this compound. This will provide a mechanistic basis for its observed biological effects.
In Vivo Efficacy Studies: While in vitro studies are valuable, in vivo studies in relevant animal models are crucial to assess the therapeutic potential and potential toxicity of the compound.
Pharmacokinetic and Pharmacodynamic Profiling: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a therapeutic agent.
Exploration of Therapeutic Areas: While initial research may focus on a specific disease area, the broad bioactivity of benzoic acid derivatives suggests that this compound could have applications in multiple therapeutic areas, including oncology, inflammation, and metabolic diseases. preprints.orgresearchgate.net
Addressing these research gaps will require a multidisciplinary approach, combining expertise in medicinal chemistry, molecular and cellular biology, pharmacology, and computational biology. The insights gained from these future studies will be critical in determining the ultimate therapeutic value of this compound and its analogues.
Q & A
Q. What methodologies enable the synthesis of isotopically labeled this compound for metabolic studies?
- Methodology :
- Deuterium Labeling : React 2-ethylphenol-d₅ with 4-hydroxybenzoic acid in D₂O under acid catalysis.
- ¹³C Isotopologues : Use NaH¹³CO₃ in carboxylation reactions to introduce labeled carbons .
Research Challenges and Methodological Gaps
- Data Integration : Combine crystallography (SHELX) and computational tools (Gaussian) for multi-scale modeling .
- Stereochemical Complexity : Use CAOS software for automated assignment of chiral centers in derivatives .
- Toxicity Profiling : Employ Ames test or zebrafish models to assess genotoxicity and ecotoxicological impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
